N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine: is a chemical compound with the molecular formula C18H20BrN3 and a molecular weight of 358.284 g/mol . This compound is part of a class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-phenylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(3-methoxyphenyl)ethylidene]-4-phenyl-1-piperazinamine
- N-[(E)-1-(4-methoxyphenyl)ethylidene]-4-phenyl-1-piperazinamine
- N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine
Uniqueness
N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine is unique due to the presence of the bromine atom in the 3-bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20BrN3 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C18H20BrN3/c1-15(16-6-5-7-17(19)14-16)20-22-12-10-21(11-13-22)18-8-3-2-4-9-18/h2-9,14H,10-13H2,1H3/b20-15+ |
InChI Key |
QSYZXDSPKATJJG-HMMYKYKNSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.